molecular formula C16H22N2 B5070897 3-ethyl-6,8-dimethyl-2-propyl-4-quinolinamine

3-ethyl-6,8-dimethyl-2-propyl-4-quinolinamine

Cat. No. B5070897
M. Wt: 242.36 g/mol
InChI Key: CTHMZUGHOXRSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethyl-6,8-dimethyl-2-propyl-4-quinolinamine” is an organic molecule with a molecular formula of C16H22N2 . It is a derivative of quinolinamine, which is a type of organic compound that contains a quinoline (a heterocyclic aromatic organic compound) and an amine group .


Molecular Structure Analysis

The molecular structure of “3-ethyl-6,8-dimethyl-2-propyl-4-quinolinamine” can be deduced from its name and molecular formula (C16H22N2). It contains a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring. Attached to this ring are various alkyl groups (ethyl, dimethyl, and propyl) at the 3rd, 6th, 8th, and 2nd positions .

properties

IUPAC Name

3-ethyl-6,8-dimethyl-2-propylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-5-7-14-12(6-2)15(17)13-9-10(3)8-11(4)16(13)18-14/h8-9H,5-7H2,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHMZUGHOXRSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2C(=C1CC)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6,8-dimethyl-2-propyl-4-quinolinamine

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